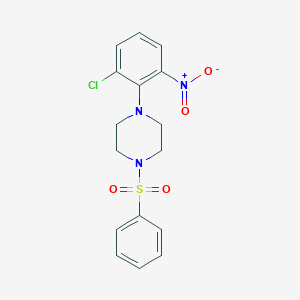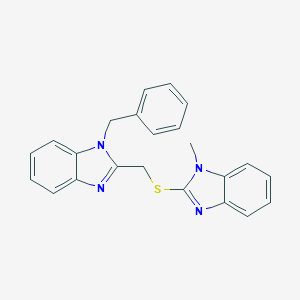
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 2-chloro-6-nitro-phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 6-position, forming 2-chloro-6-nitroaniline.
Sulfonylation: The 2-chloro-6-nitroaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form 2-chloro-6-nitro-N-(phenylsulfonyl)aniline.
Piperazine Substitution: Finally, the 2-chloro-6-nitro-N-(phenylsulfonyl)aniline is reacted with piperazine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: 1-Benzenesulfonyl-4-(2-chloro-6-amino-phenyl)-piperazine.
Substitution: 1-Benzenesulfonyl-4-(2-substituted-6-nitro-phenyl)-piperazine.
Oxidation: this compound N-oxide.
科学研究应用
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s ability to bind to proteins and enzymes, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into different binding sites.
相似化合物的比较
- 1-Benzenesulfonyl-4-(2-chloro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-nitro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-chloro-6-methyl-phenyl)-piperazine
Comparison: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both the chloro and nitro groups on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one of these groups. The presence of the nitro group can enhance the compound’s ability to undergo bioreduction, while the chloro group can facilitate substitution reactions, providing a versatile platform for further chemical modifications.
属性
分子式 |
C16H16ClN3O4S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-14-7-4-8-15(20(21)22)16(14)18-9-11-19(12-10-18)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI 键 |
KYEZSBYXRVFNPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-DIMETHOXYPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317470.png)
![2-(2,3-Dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317475.png)
![2-(4-Bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317476.png)
![4-[5-(3-Oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)furan-2-yl]benzoic acid](/img/structure/B317477.png)
![ethyl N-[(2R)-3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B317479.png)
![2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B317481.png)
![ethyl 2-chloro-5-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B317483.png)
![4-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317484.png)
![1-(3,5-Dichlorophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B317485.png)
![5-[5-(2-Methyl-4-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317487.png)
![2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317488.png)
![5-[3-Bromo-4-[(4-bromophenyl)methoxy]phenyl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317489.png)
![5-[5-(2-Methyl-4-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B317490.png)
